![molecular formula C15H12BrClN2O3 B13557312 [(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13557312.png)
[(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenyl group, a carbamoyl linkage, and a chlorinated pyridine ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate typically involves multiple steps, starting with the preparation of the brominated phenyl and chlorinated pyridine intermediates. The key steps include:
Bromination of 4-methylphenyl: This step involves the bromination of 4-methylphenyl using bromine or a brominating agent under controlled conditions.
Formation of the carbamoyl linkage: The brominated phenyl is then reacted with an appropriate carbamoylating agent to form the carbamoyl linkage.
Chlorination of pyridine: The pyridine ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling reaction: The final step involves coupling the brominated phenyl carbamoyl intermediate with the chlorinated pyridine carboxylate under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
[(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamoyl linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like sodium azide or electrophiles like alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce amines and carboxylic acids.
科学研究应用
Chemistry
In chemistry, [(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit bioactive properties, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties enable the creation of products with enhanced performance and stability.
作用机制
The mechanism of action of [(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The brominated phenyl and chlorinated pyridine moieties can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The carbamoyl linkage may facilitate binding to proteins or nucleic acids, influencing various biological pathways.
相似化合物的比较
Similar Compounds
- [(2-Chloro-4-methylphenyl)carbamoyl]methyl 2-bromopyridine-4-carboxylate
- [(2-Fluoro-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate
- [(2-Iodo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate
Uniqueness
[(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and binding properties. This dual halogenation allows for a broader range of chemical modifications and interactions compared to similar compounds with only one halogen atom.
属性
分子式 |
C15H12BrClN2O3 |
|---|---|
分子量 |
383.62 g/mol |
IUPAC 名称 |
[2-(2-bromo-4-methylanilino)-2-oxoethyl] 2-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C15H12BrClN2O3/c1-9-2-3-12(11(16)6-9)19-14(20)8-22-15(21)10-4-5-18-13(17)7-10/h2-7H,8H2,1H3,(H,19,20) |
InChI 键 |
MEAKYFIWKMWLHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=NC=C2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


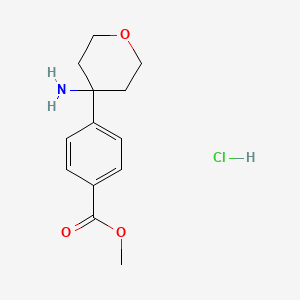
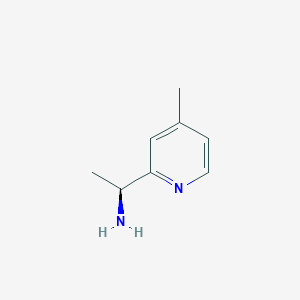
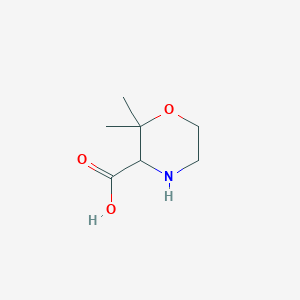
![2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13557260.png)
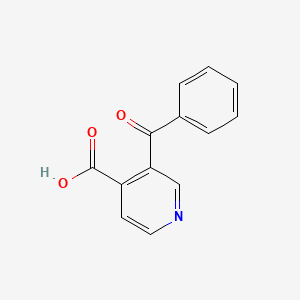
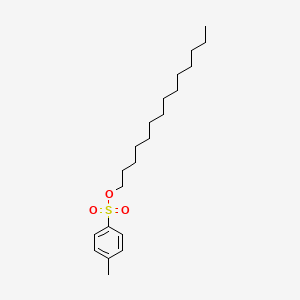

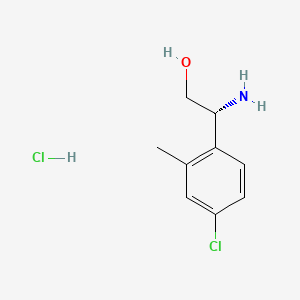
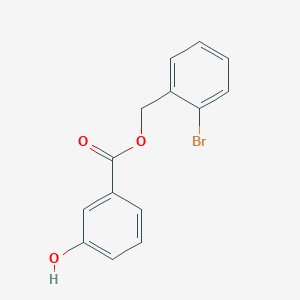


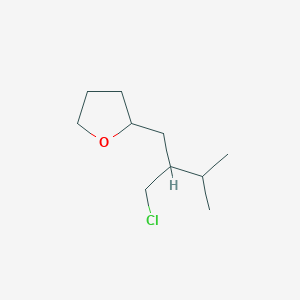
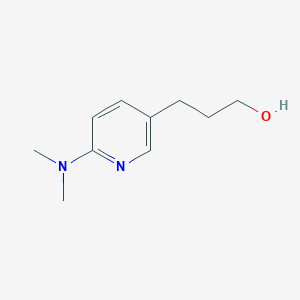
![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13557303.png)
